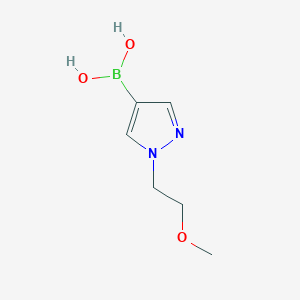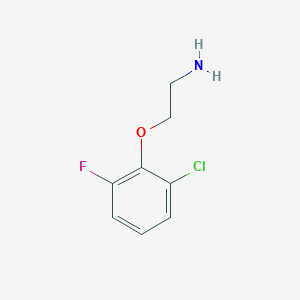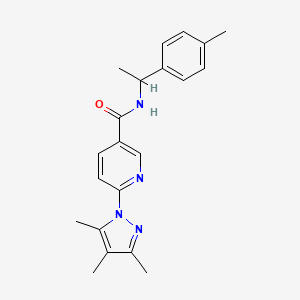![molecular formula C20H16BrClN2O3 B2808313 6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one CAS No. 886126-96-1](/img/structure/B2808313.png)
6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one is a useful research compound. Its molecular formula is C20H16BrClN2O3 and its molecular weight is 447.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis of quinolone derivatives containing carbonyl-functional groups related to coumarin and piperazine rings. These compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, although they show weak antifungal activity compared to Nistatin (Valadbeigi & Ghodsi, 2017).
Antimicrobial and Anticonvulsant Activities
Novel series of compounds synthesized from "6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one" and related structures have been evaluated for antimicrobial activities against various bacterial and fungal strains. Some of these compounds also displayed anticonvulsant activities, highlighting their potential as leads for further drug discovery studies (Patel et al., 2012).
Analgesic and Anti-inflammatory Properties
Compounds derived from "this compound" have been synthesized and tested for in vivo analgesic activity. Some of these compounds exhibited significant analgesic activity and, notably, a couple of them showed promising anti-inflammatory properties without ulcerogenic effects, suggesting potential therapeutic applications (Chaudhary et al., 2012).
Antiproliferative and DNA Binding Studies
Derivatives of "this compound" have been synthesized and their cytotoxic potencies tested on cancer cell lines, such as HT-29 cells. These studies involved investigating the mechanism of action, including apoptosis induction and DNA binding. Some compounds showed potent cytotoxic activity and induced apoptosis in cancer cells, making them valuable candidates for colon cancer treatment (Ahagh et al., 2019).
特性
IUPAC Name |
6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3/c21-14-1-6-18-13(11-14)12-17(20(26)27-18)19(25)24-9-7-23(8-10-24)16-4-2-15(22)3-5-16/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAKLSNTMIAOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)

![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride](/img/structure/B2808234.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808237.png)

![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)




![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2808252.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2808253.png)
